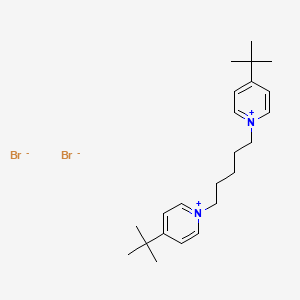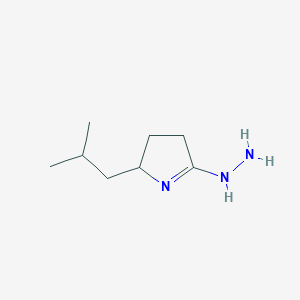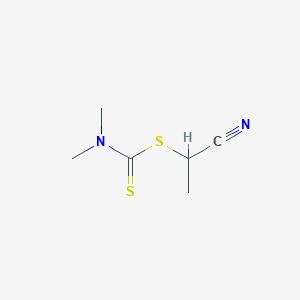![molecular formula C19H17Cl2N3O3 B14593066 3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one CAS No. 61200-71-3](/img/structure/B14593066.png)
3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one is a complex organic compound that features a unique azetidinone ring structure
准备方法
The synthesis of 3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions are used to introduce the nitro group onto the phenyl ring.
Pyrrolidine Substitution: The pyrrolidine group is introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
化学反应分析
3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
作用机制
The mechanism of action of 3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azetidinone ring may also play a role in its biological activity by interacting with enzymes or receptors.
相似化合物的比较
Similar compounds to 3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one include other azetidinone derivatives and nitro-substituted aromatic compounds. These compounds share some structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the azetidinone ring with the nitro and pyrrolidine substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
61200-71-3 |
|---|---|
分子式 |
C19H17Cl2N3O3 |
分子量 |
406.3 g/mol |
IUPAC 名称 |
3,3-dichloro-4-(5-nitro-2-pyrrolidin-1-ylphenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C19H17Cl2N3O3/c20-19(21)17(23(18(19)25)13-6-2-1-3-7-13)15-12-14(24(26)27)8-9-16(15)22-10-4-5-11-22/h1-3,6-9,12,17H,4-5,10-11H2 |
InChI 键 |
BCSVWUUPUYLCGW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C3C(C(=O)N3C4=CC=CC=C4)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)
![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)








![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)
![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)
